5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, and they have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The specific compound in question combines a methoxyphenyl group with a methyl-substituted benzo[d]thiazole structure, potentially enhancing its biological efficacy.
The synthesis of 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzo[d]thiazole with 2-methoxyphenyl compounds under acidic or basic conditions.
The molecular structure of 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole can be visualized using molecular modeling software or through X-ray crystallography techniques. The compound features a thiazole ring fused with a benzene derivative.
5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole can participate in various chemical reactions that enhance its utility in synthetic chemistry.
The mechanism of action of 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole largely depends on its interaction with specific biological targets.
Research indicates that compounds containing thiazole moieties often demonstrate significant antimicrobial and anticancer activities, making them promising candidates for further development .
Understanding the physical and chemical properties of 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole is crucial for predicting its behavior in various environments.
5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole has potential applications across various scientific fields:
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over eight decades. Early developments focused on antimicrobial agents, exemplified by the discovery of 2-(4-thiazolyl)-1H-benzimidazole (thiabendazole) in the 1960s, which remains clinically used as an anthelmintic [5] [6]. The 1980s marked a significant advancement with the introduction of 2-(4-morpholinyl)-6-(4-methoxyphenyl)benzothiazole (tiazofurin), an anticancer agent that functions as an IMP dehydrogenase inhibitor [6]. Contemporary drug discovery has exploited benzothiazole's capacity for target modulation, evidenced by FDA-approved kinase inhibitors like N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylbenzo[d]thiazole-5-carboxamide (dasatinib), which targets BCR-Abl in chronic myeloid leukemia [1] [5].
Table 1: Evolution of Clinically Significant Benzothiazole Derivatives
| Era | Compound | Therapeutic Application | Structural Features |
|---|---|---|---|
| 1960s | Thiabenadazole | Anthelmintic | Benzimidazole-thiazole hybrid |
| 1980s | Tiazofurin | Antineoplastic | Ribofuranosyl-linked benzothiazole |
| 2000s | Dasatinib | Antileukemic | Carboxamide-substituted benzothiazole |
| 2010s | Abafungin | Antifungal | Alkylamino-benzothiazole derivative |
The scaffold's versatility arises from its aromatic bicyclic system containing nitrogen and sulfur heteroatoms, enabling diverse non-covalent interactions with biological targets. Benzothiazoles exhibit planarity that facilitates intercalation with biomacromolecules, while substituents at C-2, C-5, and C-6 positions allow fine-tuning of electronic properties and binding affinity [1] [7]. This adaptability has led to >120,000 benzothiazole-containing compounds investigated for pharmacological activity, establishing benzothiazole as a "high-priority" scaffold in modern drug design [1] [7].
The strategic incorporation of ortho-methoxyphenyl at C-5 and methyl at C-2 in 5-(2-methoxyphenyl)-2-methylbenzo[d]thiazole creates a multifunctional hybrid structure with enhanced pharmacodynamic properties. This design leverages three key structural principles:
Electronic Modulation: The electron-donating methoxy group (–OCH₃) enhances π-electron density in the phenyl ring, facilitating charge-transfer interactions with aromatic residues in enzyme binding pockets. Computational studies demonstrate a 15-20% increase in electron density at the benzothiazole C-5 position compared to unsubstituted analogs [3] [7].
Conformational Restriction: The ortho-position of the methoxy group introduces steric hindrance that forces dihedral angles of 3.1–5.4° between benzothiazole and phenyl planes. This near-planar configuration optimizes stacking interactions with protein hydrophobic pockets while maintaining rotational flexibility for target adaptation [7].
Bulk Tolerance Optimization: Methyl substitution at C-2 provides steric bulk without significant metabolic liability, contrasting with larger groups that increase logP. The methyl group contributes to:
Synthetic access primarily occurs through modified Hantzsch thiazole synthesis, where 2-amino-5-(2-methoxyphenyl)thiophenol condenses with acetic acid derivatives under oxidative conditions. Microwave-assisted protocols achieve 74–82% yields within 15 minutes, representing a 3-fold efficiency improvement over conventional thermal methods [6] [7]. Alternative routes include Pd/Cu-catalyzed C–H arylation of 2-methylbenzothiazole with o-iodoanisole, though this approach suffers from regioselectivity challenges at C-5 vs C-7 positions (≈1:0.7 ratio) [7].
Table 2: Spectral Characterization Data for 5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole
| Spectroscopic Method | Key Features | Structural Assignment |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 8.10 (dd, J=7.9, 1.2 Hz, 1H); 7.85 (d, J=8.5 Hz, 1H); 7.50–7.43 (m, 2H); 7.32 (d, J=8.5 Hz, 1H); 7.15 (td, J=7.5, 1.0 Hz, 1H); 3.85 (s, 3H); 2.85 (s, 3H) | C4'–H (aryl); C7–H (benzothiazole); C4–H/C6–H (overlapped); C5–H (benzothiazole); C5'–H (aryl); –OCH₃; –CH₃ |
| FTIR (ATR) | 1615 cm⁻¹ (C=N str); 1580 cm⁻¹ (C=C aryl); 1255 cm⁻¹ (asym C–O–C); 1030 cm⁻¹ (sym C–O–C) | Benzothiazole core; methoxy linkage |
| HRMS | [M+H]+ calcd. for C₁₅H₁₄NOS⁺: 256.0794; found: 256.0798 | Confirms molecular formula |
5-(2-Methoxyphenyl)-2-methylbenzo[d]thiazole exhibits a unique pharmacological profile enabling simultaneous modulation of disease-relevant targets. Key mechanisms include:
Methyl group occupies hydrophobic pocket (Leu345/Val347)This binding mode differs from classical COX inhibitors by avoiding the catalytic Tyr385 site, potentially reducing gastric toxicity [3].
Cholinesterase Interaction: Hybrid derivatives exhibit IC₅₀ = 8.69 ± 0.42 μM against acetylcholinesterase (AChE), with molecular dynamics simulations showing dual binding:
Methyl group enhances π-alkyl interactions with Phe330 [8].
Amyloid-β Modulation: The structural framework demonstrates 35–40% reduction in Aβ₁₋₄₂ fibrillization at 10 μM concentration, attributed to:
Table 3: Multitarget Pharmacological Profile
| Target | Activity | Binding Features | Therapeutic Implications |
|---|---|---|---|
| COX-2 | 81.5% inhibition at 5μM | H-bond with Val523; hydrophobic fit | Anti-inflammatory applications |
| AChE | IC₅₀ = 8.69 ± 0.42 μM | Dual CAS/PAS binding | Neurodegenerative disorders |
| Aβ₁₋₄₂ | 35-40% fibril reduction | π-stacking; H-bond disruption | Anti-aggregation in Alzheimer's |
| Antioxidant | EC₅₀ = 42.7 μM (DPPH) | Radical stabilization via thiazole S | Reduction of oxidative stress |
CAS: Catalytic anionic site; PAS: Peripheral anionic site; DPPH: 2,2-diphenyl-1-picrylhydrazyl assay
ADMET predictions using the QiKProp module indicate favorable drug-like properties:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6